![molecular formula C78H132O20 B1245973 Swinholide a](/img/structure/B1245973.png)
Swinholide a
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Overview
Description
Swinholide A: is a dimeric 42-carbon-ring polyketide compound first isolated from the marine sponge Theonella swinhoei . It is known for its potent cytotoxic and antifungal activities, primarily due to its ability to disrupt the actin cytoskeleton . This compound has a unique structure characterized by a 2-fold axis of symmetry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Swinholide A involves complex hydrogen-mediated carbon-carbon couplings . The synthesis can be achieved in approximately 15 steps, which is significantly more efficient compared to previous methods . Key steps include the formation of the macrodiolide ring through cross-coupling reactions .
Industrial Production Methods: Currently, this compound is primarily obtained from natural sources, specifically marine sponges . Industrial production methods are not well-established due to the compound’s complex structure and the challenges associated with its synthesis .
Chemical Reactions Analysis
Types of Reactions: Swinholide A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Swinholide A exhibits a unique structure characterized by a 2-fold axis of symmetry, which plays a crucial role in its interaction with actin filaments. It binds to actin dimers, sequestering them and preventing polymerization, which leads to rapid severing of F-actin in vitro. This mechanism underlies its cytotoxic effects, as the disruption of the actin cytoskeleton can induce apoptosis in cancer cells .
Cancer Research
This compound has been explored as a potential anti-cancer agent due to its ability to disrupt the actin cytoskeleton. Research has demonstrated that it can induce cell death in various cancer cell lines by promoting actin depolymerization. The structural basis of this compound binding to actin has been elucidated through X-ray crystallography, providing insights into its mechanism of action and guiding the design of new cytoskeletal-targeting agents .
Drug Development
The biosynthesis of this compound has been linked to symbiotic bacteria within marine sponges, leading to investigations into alternative production methods through microbial fermentation. Understanding the biosynthetic pathways can aid in the development of novel compounds with enhanced efficacy or reduced toxicity compared to traditional chemotherapeutics .
Structural Biology
This compound serves as a valuable tool in structural biology for studying protein-protein interactions, particularly between actin and tubulin. Its ability to induce specific conformational changes in these proteins makes it an important compound for probing cellular mechanisms and validating models of cytoskeletal dynamics .
Case Studies and Research Findings
Mechanism of Action
Swinholide A exerts its effects by disrupting the actin cytoskeleton . It stabilizes actin dimers and severs actin filaments, leading to the depolymerization of actin in cells . This disruption of the actin cytoskeleton is responsible for its cytotoxic effects . This compound binds to actin in a 1:2 molar ratio and decreases the rate of nucleotide exchange in actin .
Comparison with Similar Compounds
Misakinolide: A structural variant of Swinholide A, also isolated from marine sponges.
Luminaolide: Another polyketide with similar cytotoxic properties.
Scytophycins: Cytotoxic macrolides produced by cyanobacteria.
Uniqueness: this compound is unique due to its dimeric structure and its potent ability to disrupt the actin cytoskeleton . While other compounds like misakinolide and luminaolide share similar properties, this compound’s specific mechanism of action and structural features set it apart .
Biological Activity
Swinholide A is a marine-derived compound isolated from the sponge Theonella swinhoei, recognized for its potent biological activities, particularly its ability to disrupt the actin cytoskeleton in eukaryotic cells. This article explores the biological activity of this compound, detailing its mechanisms of action, structural characteristics, and potential therapeutic applications.
Structural Characteristics
This compound is a dimeric dilactone macrolide composed of a 44-carbon ring structure. Its unique symmetry and binding properties have been elucidated through various studies. The compound binds to actin filaments, sequestering actin dimers and disrupting filamentous structures crucial for cellular integrity and function .
Table 1: Structural Properties of this compound
Property | Description |
---|---|
Molecular Formula | C₄₄H₆₈O₈ |
Molecular Weight | 792.00 g/mol |
Structure | Dimeric dilactone macrolide |
Source | Marine sponge Theonella swinhoei |
This compound exhibits its biological activity primarily through the disruption of the actin cytoskeleton. The compound binds with high affinity to actin, leading to:
- Severing of F-actin : this compound rapidly severs filamentous actin (F-actin) in vitro, which is crucial for maintaining cell shape and motility .
- Cytotoxicity : It has demonstrated significant cytotoxic effects against various tumor cell lines, including KB cells (human nasopharynx cancer), with an IC₅₀ value as low as 1.2 nM .
Figure 1: Mechanism of Action of this compound
Mechanism of Action (Placeholder for illustrative purposes)
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : In a study assessing the cytotoxicity of this compound on human cancer cell lines, it was found that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .
- Neurobiology : Research has shown that this compound disrupts synaptic vesicle mobility and presynaptic F-actin, indicating its role in neurobiological processes .
- Antifungal Activity : Beyond its cytotoxic properties against cancer cells, this compound has also exhibited antifungal activity, suggesting its utility in treating fungal infections .
Comparative Analysis with Other Actin-Disrupting Agents
To contextualize the potency and specificity of this compound, it is beneficial to compare it with other known actin-disrupting agents.
Table 2: Comparison of Actin-Disrupting Agents
Compound | Source | IC₅₀ (nM) | Mechanism of Action |
---|---|---|---|
This compound | Theonella swinhoei | 1.2 | Severing F-actin |
Latrunculin A | Marine sponge | 0.5 | Sequestering G-actin |
Jasplakinolide | Marine sponge | 10 | Stabilizing F-actin |
Properties
Molecular Formula |
C78H132O20 |
---|---|
Molecular Weight |
1389.9 g/mol |
IUPAC Name |
(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |
InChI |
InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3/b33-25+,34-26+,45-23+,46-24+/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+,67-,68-,69+,70+,71-,72-,75-,76-,77-,78-/m0/s1 |
InChI Key |
RJVBVECTCMRNFG-ANKJNSLFSA-N |
SMILES |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |
Isomeric SMILES |
C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C=C/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C |
Canonical SMILES |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |
Synonyms |
swinholide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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